![molecular formula C10H8F2N2O2 B12631914 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester](/img/structure/B12631914.png)
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester typically involves the reaction of pyrrolopyridine derivatives with difluoromethylating agents under specific conditions. One common method involves the use of difluoromethyl iodide in the presence of a base such as potassium carbonate, followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Phosphodiesterase Inhibition
One of the most significant applications of this compound is its role as a selective inhibitor of phosphodiesterase 4B (PDE4B). PDE4B is involved in the regulation of inflammatory responses and has been targeted for the treatment of various central nervous system (CNS) disorders.
Case Study: PDE4B Inhibition
In studies involving derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, compound 11h was identified as a potent inhibitor with an IC50 value of approximately 0.48 µM against PDE4B. This compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to inflammatory stimuli, indicating its potential in treating inflammatory diseases .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. This action can be particularly beneficial in conditions characterized by chronic inflammation.
Antitumor Activity
Recent investigations have also highlighted the antitumor potential of certain derivatives derived from this scaffold. These compounds have shown efficacy against fibroblast growth factor receptors (FGFRs), which are often overexpressed in various cancers.
Case Study: FGFR Inhibition
For instance, compound 4h exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR subtypes. It was effective in inhibiting proliferation and inducing apoptosis in breast cancer cells (4T1), while also reducing their migration and invasion capabilities .
Summary of Biological Activities
Activity Type | Mechanism/Target | Example Compound | IC50 Value |
---|---|---|---|
PDE4B Inhibition | Selective inhibition | Compound 11h | ~0.48 µM |
Anti-inflammatory | Inhibition of TNF-α release | Compound 11h | Significant effect |
Antitumor Activity | FGFR inhibition | Compound 4h | 7 - 712 nM |
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular processes, leading to effects such as apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methyl-, ethyl ester
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused pyrrole and pyridine ring system, characterized by a carboxylic acid moiety esterified with a methyl group. Its molecular formula is C9H8N2O3, and it exhibits significant solubility and reactivity, making it suitable for various biological applications. The presence of the difluoromethyl group enhances its biological activity by influencing its interaction with molecular targets.
The primary mechanism of action for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives involves inhibition of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, migration, and survival, particularly in cancer biology. By inhibiting these receptors, the compound effectively blocks downstream signaling pathways associated with tumor growth and metastasis.
Inhibition of FGFRs
Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one study reported IC50 values in the nanomolar range for these receptors:
FGFR | IC50 (nM) |
---|---|
FGFR1 | 7 |
FGFR2 | 9 |
FGFR3 | 25 |
These findings suggest that the compound could serve as a promising lead in the development of targeted cancer therapies.
Induction of Apoptosis
In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives can induce apoptosis in various cancer cell lines. For example, treatment with specific derivatives resulted in significant reductions in cell viability and increased markers of apoptosis in breast cancer cell lines (4T1 cells) .
Inhibition of Migration and Invasion
The compound also demonstrates the ability to inhibit cancer cell migration and invasion. This effect is critical for preventing metastasis in cancer patients. Experimental data indicate that treatment with certain derivatives significantly reduced the migratory capabilities of treated cells compared to controls .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on PDE4B Inhibition : A series of derivatives were evaluated for their ability to inhibit phosphodiesterase 4B (PDE4B), which is implicated in inflammatory responses. One derivative exhibited selective inhibition and reduced TNF-α release from macrophages exposed to pro-inflammatory stimuli .
- Cancer Therapeutics : Another study focused on the anti-cancer properties of 1H-Pyrrolo[2,3-b]pyridine derivatives. The compounds were shown to effectively inhibit tumor growth in vivo models while exhibiting low toxicity profiles .
Properties
Molecular Formula |
C10H8F2N2O2 |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8F2N2O2/c1-16-10(15)7-6(8(11)12)5-3-2-4-13-9(5)14-7/h2-4,8H,1H3,(H,13,14) |
InChI Key |
ZAEWDAUADZUWBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CC=C2)C(F)F |
Origin of Product |
United States |
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